Piperazine-PEG2-C2-NH-Boc
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Overview
Description
Piperazine-PEG2-C2-NH-Boc is a compound that combines the structural features of piperazine, polyethylene glycol (PEG), and a Boc-protected amine. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, which is commonly used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The PEG2-C2 linker provides flexibility and solubility, while the Boc (tert-butoxycarbonyl) group protects the amine functionality during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-PEG2-C2-NH-Boc typically involves the following steps:
Formation of the PEG2-C2 Linker: The PEG2-C2 linker can be synthesized by reacting diethylene glycol with a suitable acylating agent, such as acetic anhydride, under basic conditions.
Attachment to Piperazine: The PEG2-C2 linker is then attached to piperazine through a nucleophilic substitution reaction.
Boc Protection: The final step involves the protection of the amine group on the piperazine with a Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Piperazine-PEG2-C2-NH-Boc can undergo various chemical reactions, including:
Reduction: The Boc group can be removed through reduction using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, triethylamine, various alkylating agents.
Major Products Formed
Oxidation: Piperazine N-oxides.
Reduction: Deprotected piperazine derivatives.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
Piperazine-PEG2-C2-NH-Boc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine-PEG2-C2-NH-Boc is primarily related to its ability to enhance the pharmacokinetic properties of drug candidates. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the PEG2-C2 linker improves solubility and reduces immunogenicity . The Boc group protects the amine functionality during synthesis, ensuring the stability of the compound until it reaches its target .
Comparison with Similar Compounds
Piperazine-PEG2-C2-NH-Boc can be compared with other similar compounds, such as:
Piperazine-PEG2-C2-NH2: Lacks the Boc protection, making it more reactive but less stable during synthesis.
This compound: Contains a different linker, providing different solubility and stability properties.
This compound: Similar structure but with different functional groups, leading to variations in reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of piperazine, PEG2-C2 linker, and Boc protection makes it a valuable tool in the development of advanced materials and drug delivery systems.
Properties
Molecular Formula |
C15H31N3O4 |
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Molecular Weight |
317.42 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-piperazin-1-ylethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H31N3O4/c1-15(2,3)22-14(19)17-6-10-20-12-13-21-11-9-18-7-4-16-5-8-18/h16H,4-13H2,1-3H3,(H,17,19) |
InChI Key |
FEWPHTQBTYLAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1CCNCC1 |
Origin of Product |
United States |
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